molecular formula C14H13NO8S B14285993 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate CAS No. 126070-60-8

4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate

Cat. No.: B14285993
CAS No.: 126070-60-8
M. Wt: 355.32 g/mol
InChI Key: MAPXZHNGBCCSFO-UHFFFAOYSA-N
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Description

4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate is a complex organic compound with a unique structure that includes a cyclohexane ring, a nitrophenyl group, and a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate typically involves multiple steps. One common method starts with the preparation of the cyclohexane-1,3-dione, which is then reacted with a suitable nitrophenyl derivative under controlled conditions. The final step involves the introduction of the methanesulfonate group through a sulfonation reaction. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methanesulfonate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can react with the methanesulfonate ester.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo specific reactions makes it useful in labeling and tracking biological molecules.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism by which 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-aminophenyl methanesulfonate
  • 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-hydroxyphenyl methanesulfonate
  • 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-chlorophenyl methanesulfonate

Uniqueness

Compared to similar compounds, 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate stands out due to its nitro group, which imparts unique reactivity and potential applications. The presence of the nitro group allows for specific chemical transformations that are not possible with other derivatives.

Properties

CAS No.

126070-60-8

Molecular Formula

C14H13NO8S

Molecular Weight

355.32 g/mol

IUPAC Name

[4-(2,6-dioxocyclohexanecarbonyl)-3-nitrophenyl] methanesulfonate

InChI

InChI=1S/C14H13NO8S/c1-24(21,22)23-8-5-6-9(10(7-8)15(19)20)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3

InChI Key

MAPXZHNGBCCSFO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)[N+](=O)[O-]

Origin of Product

United States

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